(2S)-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid
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Overview
Description
({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID: is a complex organic compound with a unique structure that combines elements of chromene, acetic acid, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID typically involves multiple steps, starting with the preparation of the chromene derivative. The chromene core is synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and a β-ketoester, under acidic or basic conditions. The propyl group is introduced via alkylation reactions.
The next step involves the formation of the acetic acid moiety, which is achieved through esterification or acylation reactions. The phenyl group is then attached through a nucleophilic substitution reaction, often using a phenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of ({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Phenyl halides (e.g., bromobenzene) with a suitable nucleophile (e.g., sodium methoxide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID: can be compared with other similar compounds, such as:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Steviol glycoside: Known for its sweetening properties and stability.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
The uniqueness of ({[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID
Properties
Molecular Formula |
C22H21NO6 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C22H21NO6/c1-2-6-15-11-20(25)29-18-12-16(9-10-17(15)18)28-13-19(24)23-21(22(26)27)14-7-4-3-5-8-14/h3-5,7-12,21H,2,6,13H2,1H3,(H,23,24)(H,26,27)/t21-/m0/s1 |
InChI Key |
OWIDENJXOUJICE-NRFANRHFSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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